molecular formula C11H15NO3 B13896275 Methyl 2,2-dimethyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoate

Methyl 2,2-dimethyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoate

Cat. No.: B13896275
M. Wt: 209.24 g/mol
InChI Key: JPAFUECXPYCRQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,2-dimethyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoate is an organic compound with a complex structure that includes a pyridine ring and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2-dimethyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoate typically involves multi-step organic reactions. One common method includes the condensation of 2,2-dimethyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed for nucleophilic substitution.

Major Products

    Oxidation: Formation of 2,2-dimethyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoic acid.

    Reduction: Formation of 2,2-dimethyl-3-(2-hydroxy-1,2-dihydropyridin-4-yl)propanoate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2,2-dimethyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,2-dimethyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,2-dimethylpropanoate: A simpler ester with similar structural features but lacking the pyridine ring.

    2,2-Dimethyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoic acid: The carboxylic acid analog of the compound.

    Methyl 2,2-dimethyl-3-(2-hydroxy-1,2-dihydropyridin-4-yl)propanoate: The reduced form of the compound.

Uniqueness

Methyl 2,2-dimethyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoate is unique due to its combination of ester and pyridine functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 2,2-dimethyl-3-(2-oxo-1H-pyridin-4-yl)propanoate

InChI

InChI=1S/C11H15NO3/c1-11(2,10(14)15-3)7-8-4-5-12-9(13)6-8/h4-6H,7H2,1-3H3,(H,12,13)

InChI Key

JPAFUECXPYCRQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=O)NC=C1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.